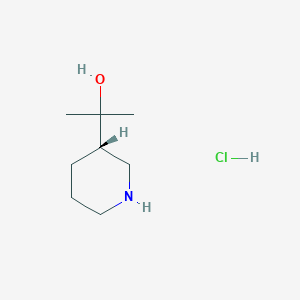
(S)-2-(piperidin-3-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(piperidin-3-yl)propan-2-ol hydrochloride is a chiral compound with significant importance in various scientific fields It is a hydrochloride salt form of (S)-2-(piperidin-3-yl)propan-2-ol, which features a piperidine ring attached to a propanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(piperidin-3-yl)propan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Formation of the Propanol Group: The propanol group is introduced through a series of reactions, including reduction and substitution reactions.
Chirality Introduction: The chiral center is introduced using chiral catalysts or chiral starting materials to ensure the desired (S)-configuration.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(piperidin-3-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(piperidin-3-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-(piperidin-3-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(piperidin-3-yl)propan-2-ol hydrochloride: The enantiomer of the compound with different biological activities.
2-(piperidin-3-yl)ethanol: A structurally similar compound with a different side chain.
3-(piperidin-3-yl)propan-1-ol: Another analog with a different position of the hydroxyl group.
Uniqueness
(S)-2-(piperidin-3-yl)propan-2-ol hydrochloride is unique due to its specific (S)-configuration, which imparts distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H18ClNO |
|---|---|
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
2-[(3S)-piperidin-3-yl]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,10)7-4-3-5-9-6-7;/h7,9-10H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
InChI-Schlüssel |
SEDMILKWVAVRIH-FJXQXJEOSA-N |
Isomerische SMILES |
CC(C)([C@H]1CCCNC1)O.Cl |
Kanonische SMILES |
CC(C)(C1CCCNC1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


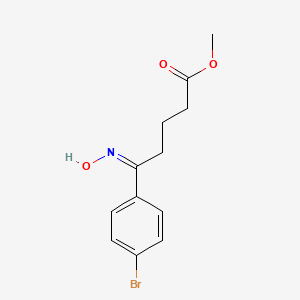
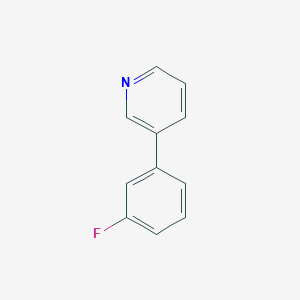
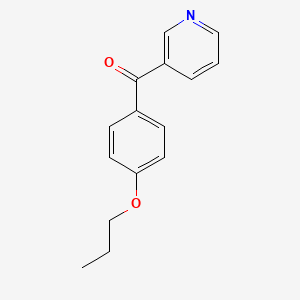
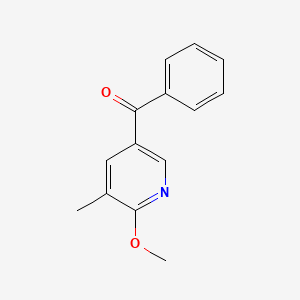
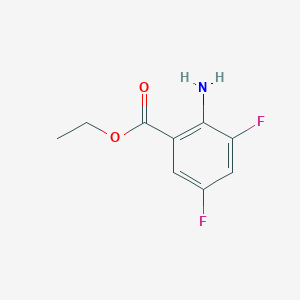
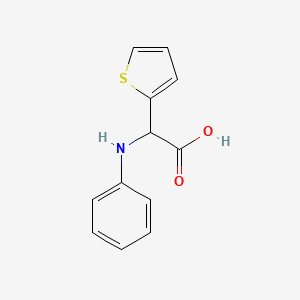
![4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15228383.png)
![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228391.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)

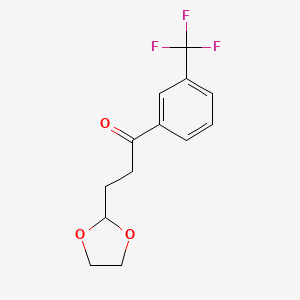

![Bicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B15228424.png)
